

In Vivo Applications of DMHAPC-Chol: A Technical Guide

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Compound of Interest

Compound Name: DMHAPC-Chol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo studies involving Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (**DMHAPC-Chol**), a cationic cholesterol derivative designed for non-viral gene delivery. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in the field of drug delivery and gene therapy.

Introduction to DMHAPC-Chol

DMHAPC-Chol is a novel, synthetically produced cationic lipid that incorporates a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head moiety.^[1] This structure is designed to facilitate the formation of stable liposomes that can efficiently complex with nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), for delivery into cells. When formulated with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), **DMHAPC-Chol** liposomes have demonstrated low cytotoxicity and effective gene delivery in both in vitro and in vivo models.^[1]

In Vivo Studies: Efficacy and Applications

In vivo studies have primarily focused on the utility of **DMHAPC-Chol**-based liposomes for gene delivery in cancer models. These liposomes, often referred to as lipoplexes when complexed with nucleic acids, have shown promise in delivering genetic material to tumor cells.

Plasmid DNA Delivery in a Murine Melanoma Model

A key in vivo application of a closely related compound, triethyl aminopropane carbamoyl cholesterol iodide (TEAPC-Chol), involved the transfection of B16-F10 melanoma cells in nude mice.^{[2][3]} The study highlighted that liposomes composed of TEAPC-Chol and DOPE (in a 1:1 molar ratio) significantly enhanced gene expression in the tumor tissue.

Table 1: Summary of In Vivo Plasmid DNA Delivery Study

Parameter	Result	Reference
Animal Model	Nude mice with induced B16-F10 melanoma tumors	[2]
Liposome Composition	TEAPC-Chol:DOPE (1:1 molar ratio)	
Transfection Efficiency	10-fold increase in transfection level compared to direct gene transfer of free DNA	
Key Optimization Factors	Charge ratio, helper lipid, injection volume	

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of in vivo studies. Below are protocols for the preparation of cationic liposomes and their use in in vivo gene delivery, based on established methods for similar cationic cholesterol derivatives like DC-Chol.

Preparation of DMHAPC-Chol/DOPE Liposomes

This protocol outlines the thin-film hydration method followed by extrusion to produce unilamellar liposomes of a defined size.

Materials:

- Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (**DMHAPC-Chol**)

- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Chloroform
- Sterile, nuclease-free water or buffer (e.g., PBS)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve **DMHAPC-Chol** and DOPE in chloroform at the desired molar ratio (e.g., 1:1).
 - In a round-bottom flask, evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface.
 - Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.
- Hydration:
 - Hydrate the lipid film with a sterile aqueous buffer by rotating the flask gently. The temperature of the buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).
- Sizing by Extrusion:
 - To obtain unilamellar vesicles of a uniform size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.
 - Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.
- Sterilization and Storage:
 - Sterilize the final liposome suspension by passing it through a 0.22 μm filter.
 - Store the liposomes at 4°C.

In Vivo Tumor Transfection Protocol

This protocol describes the systemic administration of lipoplexes to tumor-bearing mice.

Materials:

- Tumor-bearing mice (e.g., nude mice with B16-F10 xenografts)
- **DMHAPC-Chol**/DOPE liposomes
- Plasmid DNA (encoding a reporter gene like luciferase)
- Sterile, nuclease-free buffer (e.g., 5% glucose solution)

Procedure:

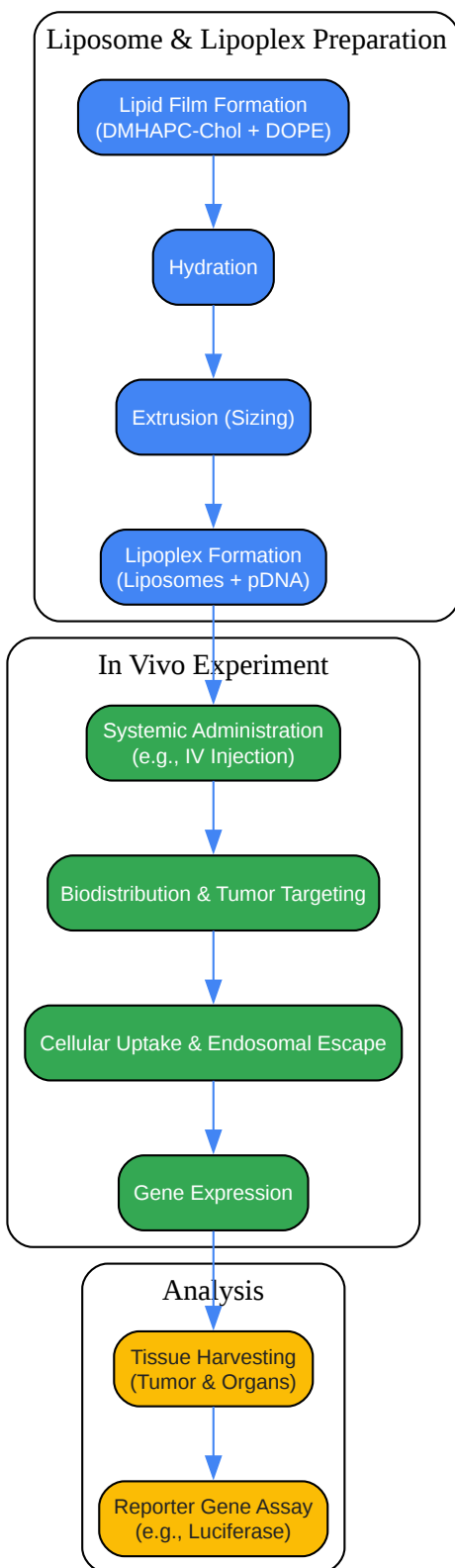
- Lipoplex Formation:
 - Dilute the plasmid DNA in a sterile buffer.
 - In a separate tube, dilute the **DMHAPC-Chol**/DOPE liposomes in the same buffer.
 - Add the diluted DNA to the diluted liposomes and mix gently.
 - Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
- Administration:
 - Administer the lipoplex suspension to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The volume and concentration should be optimized based on the animal model and desired dosage.
- Analysis of Gene Expression:
 - At a predetermined time point post-injection (e.g., 24-72 hours), euthanize the animals.
 - Excise the tumors and other relevant organs.

- Homogenize the tissues and perform an assay to quantify the expression of the reporter gene (e.g., luciferase assay).

Visualizing Workflows and Pathways

Experimental Workflow for In Vivo Gene Delivery

The following diagram illustrates the key steps involved in an in vivo gene delivery experiment using **DMHAPC-Chol** liposomes.

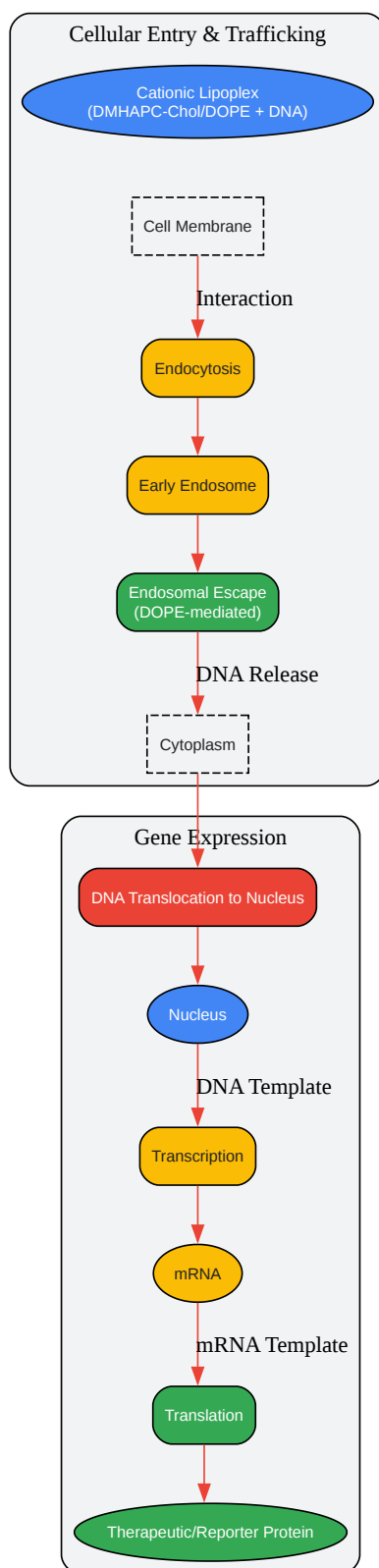


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In Vivo Gene Delivery Workflow

Proposed Signaling Pathway for Cationic Liposome-Mediated Gene Delivery

The diagram below outlines the proposed cellular mechanisms by which cationic liposomes like those formulated with **DMHAPC-Chol** deliver their nucleic acid cargo.



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Cellular Pathway of Lipoplex-Mediated Gene Delivery

Conclusion

DMHAPC-Chol represents a promising cationic lipid for the in vivo delivery of nucleic acids. Formulations with DOPE have demonstrated the potential for efficient gene delivery in preclinical cancer models with low associated toxicity. The provided protocols and diagrams serve as a foundational resource for researchers aiming to utilize **DMHAPC-Chol** or similar cationic cholesterol in their work. Further optimization of liposome composition, charge ratio, and administration route will be critical in translating these findings into effective therapeutic strategies.

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